3-Bromo-5-iodopyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

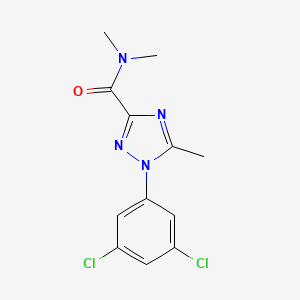

3-Bromo-5-iodopyrazole is a five-membered heterocyclic compound that belongs to the pyrazole family . It is widely used in various fields including medical, industrial, and environmental research . In medical research, 3-Bromo-5-iodopyrazole has been used as a starting material for the synthesis of compounds with enhanced bioactivity and potency .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-iodopyrazole has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .科学的研究の応用

1. Protein Crystallography

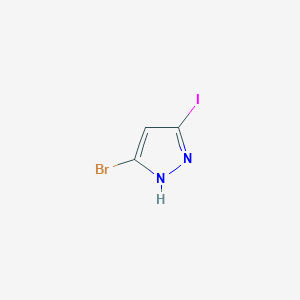

3-Bromo-5-iodopyrazole and related compounds like 4-bromopyrazole and 4-iodopyrazole are significant in protein crystallography. They bind to multiple small molecule binding hot spots in target proteins, facilitating experimental phase determination by single-wavelength anomalous dispersion (SAD). These compounds are notable for their low cost and safety, making them valuable additions to protein crystallographers' toolkit (Bauman, Harrison, & Arnold, 2016).

2. Cross-Coupling Reactions

The reactivity and selectivity of halogenated indazoles, such as 5-bromo-3-iodoindazoles, in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions are noteworthy. These reactions are used to obtain a range of functionalized indoles and indazoles, which have potential applications as ligands for various receptors (Witulski et al., 2005).

3. Tautomerism Studies

Studies on tautomerism, involving compounds like 4-bromo-3-phenylpyrazole, provide valuable insights into the behavior of pyrazoles in different states. Understanding the tautomeric equilibrium in both the solid state and solution phases contributes to the broader knowledge of chemical properties and reactivity of pyrazoles (Aguilar‐Parrilla et al., 1992).

4. Functionalisation with D-Glucopyranose

The functionalisation of iodopyrazoles, including derivatives of 3,4,5-triiodo-pyrazole, with D-glucopyranose and amino alcohols, is an area of interest. This process involves silylation and glucosylation, leading to the formation of beta-N-nucleosides, which have potential in medicinal chemistry (Randow & Miethchen, 1991).

5. Role in Anticonvulsant Activity

The synthesis of 3-aminopyrazoles and related compounds, such as 4-bromophenyl-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrates significant anticonvulsant activity. These compounds, developed from acetophenone and glycine derivatives, show considerable activity with low neurotoxicity, suggesting potential therapeutic applications (Unverferth et al., 1998).

Safety And Hazards

特性

IUPAC Name |

5-bromo-3-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEKKNLEEVQVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodopyrazole | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)

![Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2739731.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2739732.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)

![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)